REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:4]=1[C:5](=O)[CH2:6][NH2:7].CN(C)[CH:16]=[CH:17][C:18]([O:20][CH3:21])=[O:19].CC[O-].[Na+]>C(O)C>[C:18]([C:17]1[C:5]([C:4]2[CH:9]=[CH:10][CH:11]=[C:12]([Cl:13])[C:3]=2[Cl:2])=[CH:6][NH:7][CH:16]=1)([O:20][CH3:21])=[O:19] |f:0.1,3.4|
|
Name
|
|
Quantity
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10.7 g
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Type
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reactant
|
Smiles
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Cl.ClC1=C(C(CN)=O)C=CC=C1Cl
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
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CN(C=CC(=O)OC)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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CC[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the reaction mixture is heated for another hour
|
Type
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TEMPERATURE
|
Details
|
under reflux
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the oily residue is purified by column chromatography (silica gel
|
Type
|
WASH
|
Details
|
elution
|
Type
|
ADDITION
|
Details
|
with a 3:1 mixture of toluene/ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC)C1=CNC=C1C1=C(C(=CC=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |